molecular formula C8H7BrN2O2 B1384766 4-Bromophthalamide CAS No. 490038-15-8

4-Bromophthalamide

Cat. No.: B1384766
CAS No.: 490038-15-8
M. Wt: 243.06 g/mol
InChI Key: KTDBONJJPFEBEL-UHFFFAOYSA-N
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Description

4-Bromophthalamide is a chemical compound that belongs to the class of amides. It is a white crystalline solid that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

4-Bromophthalamide can be synthesized through various methods. One common synthetic route involves the reaction of phthalic anhydride with sodium hydroxide and sodium bromide under ultrasonic conditions. This method yields 4-bromophthalic acid, which can then be converted to this compound . Another method involves the direct heteroarylation of 4-bromo-phthalimide with bithiophene in dimethylacetamide with pivalic acid, potassium carbonate, and a supported catalyst .

Chemical Reactions Analysis

4-Bromophthalamide undergoes several types of chemical reactions, including substitution reactions. For example, it can react with 2,2′-bithiophene in the presence of dimethylacetamide, pivalic acid, potassium carbonate, and a supported catalyst to form π-conjugated small molecules . These reactions typically involve common reagents such as dimethylacetamide and potassium carbonate, and the major products formed are π-conjugated small molecules .

Scientific Research Applications

4-Bromophthalamide is used as an intermediate in pharmaceutical and organic synthesis . It has applications in the development of organic donor–acceptor π-conjugated materials, which are used in electronic devices such as sensors, thin-film transistors, and photovoltaic cells . Additionally, it is used in the synthesis of biologically active and fluorescent phthalimide frameworks .

Comparison with Similar Compounds

4-Bromophthalamide is similar to other phthalimide and naphthalimide derivatives, which are also used in the synthesis of organic π-conjugated materials . Compounds such as 1,8-naphthalimide derivatives are used in organic light-emitting diodes (OLEDs) and have similar applications in electronic devices . this compound is unique in its specific reactivity and the types of π-conjugated small molecules it can form .

Properties

IUPAC Name

4-bromobenzene-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,(H2,10,12)(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDBONJJPFEBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650567
Record name 4-Bromobenzene-1,2-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490038-15-8
Record name 4-Bromobenzene-1,2-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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